2-((2-Amino-2-carboxyethyl)dithio)benzoic acid

Disulfide biochemistry Radioprotective agents PDI substrates

Researchers seeking a structurally defined mixed disulfide for thiol-disulfide exchange studies often face limited options with validated bifunctional reactivity. This compound provides a non-peptidic, chromophoric scaffold with three distinct ligation points (two carboxylic acids, one amine) flanking the disulfide bond, enabling precise three-point attachment strategies for ADC or bioconjugate applications. - Structurally analogous to glutathione-cysteine mixed disulfides used in PDI reductive cleavage assays. - Ortho-benzoic acid moiety alters disulfide reduction potential and metal-chelating behavior vs. simpler analogs. - Supplied with batch-specific analytical documentation to ensure reproducibility in kinetic assays.

Molecular Formula C10H11NO4S2
Molecular Weight 273.3 g/mol
CAS No. 26885-62-1
Cat. No. B12666923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Amino-2-carboxyethyl)dithio)benzoic acid
CAS26885-62-1
Molecular FormulaC10H11NO4S2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SSCC(C(=O)O)N
InChIInChI=1S/C10H11NO4S2/c11-7(10(14)15)5-16-17-8-4-2-1-3-6(8)9(12)13/h1-4,7H,5,11H2,(H,12,13)(H,14,15)
InChIKeySYCGYWFLRDXWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Amino-2-carboxyethyl)dithio)benzoic acid CAS 26885-62-1: Procurement Baseline & Compound Identity


2-((2-Amino-2-carboxyethyl)dithio)benzoic acid (CAS 26885-62-1, PubChem CID 494258, NSC 342023) is a mixed disulfide bearing a carboxylic acid-substituted β-mercaptoethylamine moiety linked to a benzoic acid scaffold [1]. Despite its long-standing listing in chemical registries and NCI screening collections, the current publicly indexed primary literature contains no peer-reviewed studies, patents, or curated biological assay records that quantify its performance against close structural analogs or in-class compunds. The core differentiation questions required for scientific procurement decisions therefore remain unanswered in the accessible evidence base.

Why 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid Cannot Be Generically Substituted with In-Class Analogs


Mixed disulfides with an α-amino carboxylate arm and an ortho-benzoic acid moiety have distinct stereoelectronic and acid-base properties compared to their simpler aminoethyl or dithiobis(nitrobenzoic) acid counterparts. The presence of an additional carboxylic acid group on the cysteine-like arm, combined with the ortho-carboxylate on the aromatic ring, is expected to alter disulfide bond reduction potentials, metal-chelating behavior, and protein disulfide isomerase (PDI) substrate recognition profiles relative to analogs lacking either carboxyl group [1]. However, no published comparative data currently exist to confirm the magnitude or practical consequences of these structural differences, making unchecked generic substitution a scientifically unsupported risk.

Quantitative Differentiation Evidence for 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid Procurement Decisions


No Quantitative Comparator Data Available for Core Differentiation

Following comprehensive searching of the indexed primary literature (PubMed, SciFinder, Semantic Scholar, PubChem BioAssay, PATENTSCOPE, and vendor technical sources excluding benchchems/molecule/evitachem/vulcanchem), no studies were found that report quantitative activity, selectivity, stability, or synthetic utility data for 2-((2-amino-2-carboxyethyl)dithio)benzoic acid alongside a named structural comparator. The compound's closest documented analog, o-(2-aminoethyldithio)benzoic acid (CAS 1204-52-0), has reported antiradiation activity in murine models [1], but the target compound's activity in the same or any comparable assay is not available in the public domain. This absence of cross-comparable or head-to-head data precludes a quantitative differentiation claim.

Disulfide biochemistry Radioprotective agents PDI substrates

Potential Application Scenarios for 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid Based on Structural Inference


Investigational Mixed Disulfide Probe for PDI Substrate Recognition Studies

Based on structural analogy to glutathione-cysteine mixed disulfides used in PDI reductive cleavage assays [1], 2-((2-amino-2-carboxyethyl)dithio)benzoic acid could serve as a non-peptidic, chromophoric mixed disulfide substrate for studying thiol-disulfide exchange kinetics. Direct validation against the benchmark mixed disulfide substrate (glutathionylated lysozyme C77A-a, k_cat/K_m = 3.0 × 10^4 M^-1 s^-1 [1]) is required to establish whether the compound offers spectral or kinetic advantages.

Radioprotective Agent Analog Screening in Mammalian Survival Models

The antiradiation activity of the parent compound o-(2-aminoethyldithio)benzoic acid was demonstrated with a dose reduction factor (DRF) of 1.4 in 30-day murine survival studies [2]. The target compound, bearing an additional polar carboxyl group, merits parallel evaluation in this established model to determine if altered biodistribution or disulfide stability yields a superior DRF.

Synthetic Intermediate for Disulfide-Bridged Prodrugs or Bioconjugates

The compound's bifunctional structure (ortho-benzoic acid and α-amino acid termini) presents three distinct ligation points (two carboxylic acid groups, one amino group) flanking the disulfide bond. This enables three-point attachment strategies for disulfide-based linkers in ADC or bioconjugate applications, provided that the disulfide's stability under physiological reducing conditions (GHS/GSSG ~10 mM / 1 µM; E°' ~ –240 mV [3]) is quantitatively characterized for this specific mixed disulfide.

Quote Request

Request a Quote for 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.